molecular formula C7H15NO B14327087 N-Propoxy-2-butanimine CAS No. 101154-33-0

N-Propoxy-2-butanimine

Cat. No.: B14327087
CAS No.: 101154-33-0
M. Wt: 129.20 g/mol
InChI Key: ACDWCTCKZFFHOJ-UHFFFAOYSA-N
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Description

N-Propoxy-2-butanimine is an organic compound with the molecular formula C7H15NO. It is characterized by the presence of an imine group (C=N) and a propoxy group (C3H7O) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propoxy-2-butanimine typically involves the reaction of 2-butanal with propylamine under controlled conditions. The reaction proceeds via the formation of an imine intermediate, which is then stabilized by the propoxy group. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalysts like p-toluenesulfonic acid can be used to facilitate the reaction

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-Propoxy-2-butanimine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oximes or nitriles

    Reduction: Reduction of the imine group to form secondary amines

    Substitution: Nucleophilic substitution reactions where the imine nitrogen can be targeted

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides under basic conditions

Major Products

    Oxidation: Formation of oximes or nitriles

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted imines or amines

Scientific Research Applications

N-Propoxy-2-butanimine finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of N-Propoxy-2-butanimine involves its interaction with molecular targets through the imine group. The imine nitrogen can act as a nucleophile, participating in various biochemical pathways. The propoxy group enhances the compound’s solubility and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Butoxy-2-butanimine
  • N-Methoxy-2-butanimine
  • N-Ethoxy-2-butanimine

Comparison

N-Propoxy-2-butanimine is unique due to the presence of the propoxy group, which imparts distinct solubility and reactivity characteristics compared to its analogs. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

CAS No.

101154-33-0

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-propoxybutan-2-imine

InChI

InChI=1S/C7H15NO/c1-4-6-9-8-7(3)5-2/h4-6H2,1-3H3

InChI Key

ACDWCTCKZFFHOJ-UHFFFAOYSA-N

Canonical SMILES

CCCON=C(C)CC

Origin of Product

United States

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